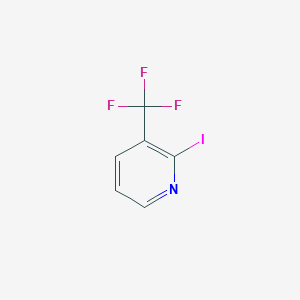

2-Iodo-3-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQOZXBATZOEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661253 | |

| Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927434-20-6 | |

| Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Iodo-3-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. Its unique structural features, combining a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a pyridine scaffold, make it a versatile reagent for the synthesis of complex, biologically active molecules. This document will delve into its core characteristics, safe handling protocols, and its role in synthetic chemistry.

Core Molecular and Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₃F₃IN. The strategic placement of the iodo and trifluoromethyl groups on the pyridine ring significantly influences its reactivity and physical characteristics.

Structural and General Data

A summary of the fundamental physical and chemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| Chemical Formula | C₆H₃F₃IN | [1] |

| Molecular Weight | 272.99 g/mol | [1] |

| CAS Number | 927434-20-6 | [1] |

| Appearance | Solid | [2][3] |

| Color | Yellow | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for designing reaction conditions and for understanding its behavior in various media.

| Property | Value | Source |

| Melting Point | 42-43 °C (hexane) | [2] |

| Boiling Point | 210.089 °C at 760 mmHg | [2] |

| Density | 1.975 g/cm³ | [2] |

| Flash Point | 80.859 °C | [2] |

| Vapor Pressure | 0.3±0.4 mmHg at 25°C (Predicted) | [2] |

| Refractive Index | 1.523 | [2] |

| Solubility | Soluble in some organic solvents. | [3] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate the use of personal protective equipment (PPE) and adherence to safety protocols.

GHS Hazard Classification

This compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The corresponding pictograms are:

Recommended Safety Precautions

When working with this compound, the following precautions should be strictly followed:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[5][6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][7]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[6]

Role in Chemical Synthesis and Drug Discovery

The trifluoromethyl group is a key moiety in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, bioavailability, and binding affinity.[1][8][9] this compound serves as a valuable building block for introducing this important functional group into target molecules.

Synthetic Utility

The presence of an iodine atom makes this compound particularly useful in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] These reactions are fundamental in carbon-carbon bond formation, enabling the construction of complex molecular architectures from simpler precursors.

The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, influences the reactivity of the iodine atom, making it susceptible to nucleophilic attack and facilitating its displacement in various synthetic transformations.[10]

Applications in Medicinal Chemistry

Pyridine derivatives containing trifluoromethyl groups are prominent in drug discovery.[8] The unique electronic properties of the trifluoromethyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. Research has shown that similar trifluoromethylated pyridine structures exhibit a range of biological activities, including potential antiviral and anti-inflammatory effects.[8]

The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex molecules.

Experimental Protocols

General Handling and Storage

Protocol:

-

Before use, ensure that the safety data sheet (SDS) has been reviewed and all recommended safety precautions are in place.

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

To dispense the solid, use a clean spatula. Avoid generating dust.

-

Keep the container tightly sealed when not in use to prevent moisture absorption and potential degradation.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Illustrative Cross-Coupling Reaction

The following is a generalized procedure for a Suzuki cross-coupling reaction using a similar iodopyridine derivative, illustrating a common application.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the aryl boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 4. 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. aksci.com [aksci.com]

- 7. acrospharma.co.kr [acrospharma.co.kr]

- 8. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

- 9. Buy 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 887707-27-9 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-3-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that has emerged as a significant building block in organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of both an iodine atom and a trifluoromethyl group on the pyridine ring allows for a wide range of chemical transformations, positioning it as a key intermediate in the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The iodine atom, on the other hand, serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse functional groups. The combination of these two moieties on a pyridine scaffold, a common motif in bioactive molecules, makes this compound a highly sought-after synthetic intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 927434-20-6 | [1] |

| Molecular Formula | C₆H₃F₃IN | [1] |

| Molecular Weight | 272.99 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | - |

| Storage | Room temperature | [1] |

Synthesis of this compound

One general approach for the synthesis of trifluoromethylpyridines involves the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor.[2] Another common method is the direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with iodo- or bromopyridines.[2]

A hypothetical, representative synthesis protocol is outlined below. Note: This is a generalized procedure and would require optimization for the specific synthesis of this compound.

Representative Synthesis Protocol:

Step 1: Synthesis of 3-(Trifluoromethyl)pyridine

A common starting material for the synthesis of trifluoromethylated pyridines is a picoline derivative. For 3-(trifluoromethyl)pyridine, 3-methylpyridine (3-picoline) can be subjected to vapor-phase chlorination followed by fluorination.[2]

Step 2: Iodination of 3-(Trifluoromethyl)pyridine

The regioselective iodination of 3-(trifluoromethyl)pyridine would be the crucial step. Electrophilic iodination of the pyridine ring can be achieved using various iodinating agents. The trifluoromethyl group is a deactivating group, which will direct the incoming electrophile to the meta-position. However, the nitrogen atom in the pyridine ring also influences the regioselectivity. The conditions for this reaction would need to be carefully controlled to achieve the desired 2-iodo isomer.

A plausible, though unverified, experimental workflow is depicted in the following diagram:

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reactions:

-

Suzuki Coupling: This reaction involves the coupling of the iodo-pyridine with a boronic acid or ester to form a C-C bond. This is a powerful method for introducing aryl or vinyl substituents.

-

Sonogashira Coupling: The Sonogashira reaction couples the iodo-pyridine with a terminal alkyne to form a C-C triple bond, which is a valuable functional group for further transformations.[3]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the iodo-pyridine with an amine.[4] This is a widely used method for the synthesis of arylamines.

The general scheme for these cross-coupling reactions is illustrated below:

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates.[1] The ability to introduce a wide range of substituents via cross-coupling reactions makes this compound a versatile starting material for generating libraries of compounds for biological screening.

While specific drugs or commercial agrochemicals derived from this compound are not explicitly detailed in the available literature, its structural motifs are present in many biologically active compounds. The trifluoromethylpyridine core is a key structural element in a number of commercial agrochemicals and pharmaceuticals.[2]

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[6] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards associated with similar halogenated and trifluoromethylated pyridines include skin and eye irritation, and potential respiratory irritation.[6]

Conclusion

This compound is a strategically important building block for organic synthesis, offering a unique combination of a reactive iodine handle and a bio-enhancing trifluoromethyl group on a pyridine scaffold. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the construction of complex molecular architectures relevant to drug discovery and agrochemical research. While detailed synthetic and spectroscopic data for this specific isomer are not widely published, its potential for creating novel and valuable compounds is clear. Further research and publication of its specific properties and reaction protocols would be of great benefit to the scientific community.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. kishida.co.jp [kishida.co.jp]

- 6. aksci.com [aksci.com]

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine (CAS: 927434-20-6)

This compound is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure is deceptively simple, yet it combines three key chemical motifs that impart significant versatility and utility for researchers and drug development professionals. The pyridine ring is a privileged scaffold, forming the core of numerous biologically active molecules.[2] The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is renowned for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and bioavailability.[1][3][4] Finally, the iodine atom at the 2-position serves as a highly effective and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][5] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The unique arrangement of the iodo and trifluoromethyl groups on the pyridine ring governs the compound's physical and chemical behavior. The electron-withdrawing nature of the -CF3 group significantly influences the electronic properties of the pyridine ring system.[3]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 927434-20-6 | [1][6][7] |

| Molecular Formula | C₆H₃F₃IN | [1][6] |

| Molecular Weight | 272.99 g/mol | [1][6] |

| IUPAC Name | This compound | [6] |

| SMILES | FC(F)(F)C1=CC=CN=C1I | [6] |

| InChIKey | MXQOZXBATZOEDA-UHFFFAOYSA-N | [6] |

| Appearance | Typically a solid, white to off-white in color. | [8] |

Spectroscopic Characterization Insights

While detailed spectra for this specific isomer are not publicly compiled, analysis of analogous structures provides clear expectations for characterization:

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts would be influenced by the anisotropic effects of the ring and the strong inductive effects of the iodo and trifluoromethyl substituents.

-

¹³C NMR: Six signals would be expected. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling, and its chemical shift would be significantly downfield. The carbon bearing the iodine atom would also be readily identifiable.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF3 group. This is often the most unambiguous method to confirm the presence and purity of the trifluoromethyl moiety.[9]

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight. The isotopic pattern of iodine would be a key diagnostic feature.[10]

Synthesis Strategies

The preparation of trifluoromethylpyridines (TFMPs) can be achieved through several primary routes, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group.[11] However, a common and effective strategy for producing specific isomers like this compound involves the functionalization of a pre-formed trifluoromethylpyridine core.

A plausible and illustrative synthetic pathway would involve a Sandmeyer-type reaction starting from the corresponding aminopyridine.

Protocol: Illustrative Synthesis via Diazotization-Iodination

Disclaimer: This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own literature search and optimization for specific applications.

-

Starting Material: 2-Amino-3-(trifluoromethyl)pyridine.

-

Step 1: Diazotization

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-(trifluoromethyl)pyridine in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt intermediate.

-

Stir the mixture for 30-60 minutes at this temperature until the diazotization is complete (can be monitored by starch-iodide paper).

-

-

Step 2: Iodination

-

In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).

-

Slowly add the freshly prepared diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by iodide.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Key Transformations

The iodine atom at the C2 position is the primary site of reactivity, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, enhanced by the -CF3 group, makes the C-I bond highly susceptible to oxidative addition to a Pd(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters. This reaction is fundamental in drug discovery for creating biaryl structures.[12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O). The presence of water is often crucial for the efficacy of inorganic bases.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated.

-

Purification: Purify the product via column chromatography.

Sonogashira Coupling: C-C Alkyne Bond Formation

This reaction facilitates the coupling of the iodopyridine with terminal alkynes, providing a direct route to alkynylpyridines.[14] These products are valuable intermediates for synthesizing more complex heterocyclic systems or as final products in materials science.[15][16]

Caption: General workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling

-

Setup: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent like THF or DMF.

-

Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases. Then, add the terminal alkyne (1.1-1.2 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed. The choice of temperature depends on the reactivity of the specific substrates.

-

Work-up & Purification: Follow standard aqueous work-up, extraction, and chromatographic purification procedures.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[17][18] This reaction allows for the coupling of the iodopyridine with a vast range of primary and secondary amines.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Setup: Combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., Xantphos, Josiphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) in a glovebox or under an inert atmosphere.[19]

-

Rationale for Ligand Choice: Sterically hindered and electron-rich phosphine ligands are critical. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst deactivation, especially with challenging heterocyclic substrates.[19][20]

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, until completion.

-

Work-up & Purification: Cool the reaction, quench carefully with water, and perform a standard extractive work-up followed by purification.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a key structural component in a multitude of successful agrochemical and pharmaceutical products.[2][11] this compound serves as a direct precursor to compounds containing the 2-substituted-3-(trifluoromethyl)pyridine core.

-

Agrochemicals: TFMP derivatives are used to synthesize potent insecticides, fungicides, and herbicides.[2] For example, Flonicamid, an insecticide, contains a 4-trifluoromethyl-nicotinamide structure, highlighting the importance of this class of compounds in crop protection.[2]

-

Pharmaceuticals: In drug discovery, the incorporation of the -CF3 group can fine-tune a molecule's pharmacokinetic profile.[3][4] The pyridine ring can interact with biological targets through hydrogen bonding and π-stacking. Therefore, molecules synthesized from this building block are screened for a wide range of therapeutic targets, including ion channels, enzymes, and receptors.[3][10] The ability to rapidly diversify the 2-position through cross-coupling makes it an ideal scaffold for generating libraries of new chemical entities for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Table 2: GHS Hazard Information

| Hazard Class | Statement | Source(s) |

| Skin Irritation | Causes skin irritation. | [21][22] |

| Eye Irritation | Causes serious eye irritation. | [21][22] |

| Respiratory Irritation | May cause respiratory irritation. | [21][22] |

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[21][23] Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[21][23] Avoid creating dust.[21]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[8][21] The container should be kept tightly closed to prevent moisture and air exposure.[8][21] Some suppliers recommend storing under an inert atmosphere, such as argon, to maintain purity.[21]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21] For eye contact, rinse cautiously with water for several minutes.[21][23] If inhaled, move the person to fresh air.[21][23] In all cases of significant exposure, seek immediate medical attention.[21]

References

-

2-Iodo-5-(Trifluoromethyl)Pyri - Iodobenzene & Derivatives Supplier. (n.d.). Retrieved from [Link]

-

This compound - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. Retrieved from [Link]

-

2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN - PubChem. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents. (n.d.).

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]

-

Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved from [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015, October 7). Chemical Science (RSC Publishing). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH. Retrieved from [Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. (n.d.). ResearchGate. Retrieved from [Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester

Sources

- 1. CAS 927434-20-6: this compound [cymitquimica.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine | 1214324-78-3 | Benchchem [benchchem.com]

- 4. Buy 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 887707-27-9 [smolecule.com]

- 5. 2-Iodo-3-(trifluoromethylthio)pyridine|RUO [benchchem.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. keyorganics.net [keyorganics.net]

- 8. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Iodo-4-(trifluoromethyl)pyridine | 326894-74-0 | Benchchem [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. research.rug.nl [research.rug.nl]

- 20. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. canbipharm.com [canbipharm.com]

- 22. 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. aksci.com [aksci.com]

An In-depth Technical Guide to the Synthesis of 2-Iodo-3-(trifluoromethyl)pyridine

Abstract: 2-Iodo-3-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bulky, cross-coupling-amenable iodine atom adjacent to a strongly electron-withdrawing trifluoromethyl group, makes it a highly sought-after intermediate for introducing the trifluoromethylpyridine motif into complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for laboratory application.

Introduction: The Significance of this compound

The incorporation of a trifluoromethyl (CF₃) group into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold itself is a privileged structure, present in numerous approved drugs. The title compound, this compound, serves as a versatile precursor, primarily enabling carbon-carbon and carbon-heteroatom bond formation through reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig cross-coupling at the 2-position.[2] This guide will dissect the two most robust and widely applicable synthetic routes to this valuable compound.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved via two distinct and reliable pathways, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials and desired scale.

-

Sandmeyer Reaction: A classic transformation involving the diazotization of 2-Amino-3-(trifluoromethyl)pyridine followed by displacement of the diazonium group with iodide.

-

Halogen Exchange (Finkelstein-type Reaction): A two-step approach beginning with the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine, followed by a subsequent substitution of the chloro group with iodine.

Caption: High-level overview of the main synthetic routes to this compound.

Method 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction provides a direct and efficient method to convert an aromatic amine to an aryl halide.[3] For heterocyclic systems, this approach is particularly valuable. The reaction proceeds via a diazonium salt intermediate, which is then intercepted by an iodide nucleophile.[4]

Mechanism and Rationale

The reaction is a two-stage process initiated by the formation of a diazonium salt from the primary amine.

-

Diazotization: 2-Amino-3-(trifluoromethyl)pyridine is treated with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

-

Iodide Displacement: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI). The iodide ion displaces the diazonium group to yield the final product. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) catalyst.[4]

Caption: The two-stage mechanism of the Sandmeyer iodination reaction.

Detailed Experimental Protocol

Starting Material: 2-Amino-3-(trifluoromethyl)pyridine. This precursor can be synthesized via amination of a corresponding 2-halopyridine derivative.[5][6]

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Amino-3-(trifluoromethyl)pyridine (1.0 eq).

-

Acidic Solution: Cool the flask in an ice-water bath to 0-5 °C. Slowly add a pre-chilled aqueous solution of sulfuric acid (~3 M) while maintaining the internal temperature below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension via the dropping funnel. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Iodination: In a separate beaker, dissolve potassium iodide (KI, 1.5 eq) in water. Once the diazotization is complete (typically after 15-30 minutes of stirring at 0-5 °C), add the KI solution dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Work-up and Purification:

-

Quench any excess nitrous acid with a small amount of urea.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Data and Insights

| Parameter | Condition/Value | Rationale & Expert Insight |

| Temperature | 0-5 °C for Diazotization | Crucial: Aryl diazonium salts are thermally unstable and can decompose or undergo side reactions if the temperature is not strictly controlled.[7] |

| Reagents | NaNO₂, H₂SO₄, KI | Standard, cost-effective reagents for Sandmeyer iodination. An excess of KI is used to ensure complete conversion. |

| Yield | 60-75% (Typical) | Yields can be sensitive to temperature control and the rate of addition of reagents. |

| Purification | Column Chromatography | Effective for removing unreacted starting material and any potential side-products, such as the corresponding pyridone. |

Method 2: Halogen Exchange (Finkelstein-type) Pathway

This strategy involves the synthesis of a more readily accessible 2-halopyridine, typically 2-chloro-3-(trifluoromethyl)pyridine, followed by a nucleophilic substitution with an iodide salt.

Principle and Workflow

The aromatic Finkelstein reaction is a powerful method for synthesizing aryl iodides from aryl chlorides or bromides.[8] While less reactive than their alkyl counterparts, aryl chlorides can undergo this exchange, often facilitated by a copper(I) catalyst.[9] The overall process is a two-step sequence.

Caption: Stepwise workflow for the synthesis via the halogen exchange pathway.

Detailed Experimental Protocols

Step A: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

This precursor is commonly prepared from 3-(trifluoromethyl)pyridine via an N-oxide intermediate.[10]

-

N-Oxidation: Dissolve 3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise while maintaining the temperature below 30 °C. Stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Chlorination: After work-up to isolate the N-oxide, treat the 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) with a chlorinating agent like phosphorus oxychloride (POCl₃, ~2-3 eq). The reaction is typically performed neat or in a high-boiling solvent and heated to reflux (e.g., 100-120 °C) for several hours.

-

Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. The mixture is then neutralized and extracted with an organic solvent. The crude product is purified by distillation or chromatography to yield 2-Chloro-3-(trifluoromethyl)pyridine.

Step B: Halogen Exchange to this compound

-

Reaction Setup: In a sealable reaction vessel, combine 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), sodium iodide (NaI, 2.0-3.0 eq), and copper(I) iodide (CuI, 0.1-0.2 eq).

-

Solvent and Heating: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The reaction progress should be monitored by GC-MS or LC-MS.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data and Insights

| Parameter | Condition/Value | Rationale & Expert Insight |

| Catalyst (Step B) | Copper(I) Iodide (CuI) | The C(sp²)-Cl bond on the electron-deficient pyridine ring is strong; a catalyst is often necessary to facilitate the nucleophilic substitution.[8] |

| Solvent (Step B) | DMF or DMSO | High-boiling polar aprotic solvents are required to dissolve the salts and reach the high temperatures needed to drive the reaction.[8] |

| Yield | Step A: 60-80%; Step B: 50-70% | The chlorination step (A) can produce regioisomeric byproducts. The halogen exchange (B) is an equilibrium process; using a large excess of NaI helps drive it to completion.[11] |

| Overall Route | Longer, but avoids diazonium salts | This two-step route may be preferred if the starting 2-aminopyridine is unavailable or if handling potentially explosive diazonium intermediates is a concern. |

Safety and Handling Precautions

Working with halogenated pyridines and the reagents for their synthesis requires strict adherence to safety protocols.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic compounds.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

Reagent Handling:

-

Trifluoromethylpyridines: These compounds can be toxic and should be handled with care. Avoid skin contact and inhalation.[5]

-

Diazonium Salts (Sandmeyer Route): These intermediates are potentially explosive, especially when isolated in a dry state. Always keep them in solution at low temperatures and quench any excess nitrosating agent with urea before work-up.

-

Iodine and Iodides: Iodine can cause stains and burns. Potassium iodide is generally safe but should be handled with standard laboratory care.

-

-

Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations. Do not discharge into drains.[10]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry methods. The Sandmeyer reaction offers a direct and efficient route from the corresponding aminopyridine, provided that the precursor is available and appropriate precautions are taken for handling diazonium intermediates. The halogen exchange pathway , while longer, provides a robust alternative that avoids these sensitive intermediates and starts from the more fundamental 3-(trifluoromethyl)pyridine. The selection of the optimal route will depend on precursor availability, scale, and the specific safety infrastructure of the laboratory. Both methods deliver a key building block essential for advancing research in drug discovery and crop protection.

References

- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Ishida, Y., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Sathee Jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Farooq, U., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Retrieved from [Link]

-

Filo. (2023). 10.3,3 Halogen exchange : Alkyl iodides are prepared conveniently by trea... Retrieved from [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

-

National Institutes of Health. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]

-

Unacademy. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

organicmystery.com. (n.d.). Preparation of Haloalkanes by Halide Exchange Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Retrieved from [Link]

-

Zultanski, S.L., et al. (2021). Deaminative chlorination of aminoheterocycles. PubMed Central. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 6. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. byjus.com [byjus.com]

Spectroscopic Characterization of 2-Iodo-3-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Iodo-3-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. The strategic placement of the iodo and trifluoromethyl substituents on the pyridine ring creates a unique electronic and steric environment, making a thorough spectroscopic analysis essential for its unambiguous identification and for predicting its reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound.

Introduction to the Spectroscopic Analysis of this compound

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the environment of the fluorine atoms. IR spectroscopy identifies the functional groups and vibrational modes of the molecule. Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the molecular structure.

The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the chemical shifts of the pyridine ring protons and carbons. The bulky iodine atom also imparts specific steric and electronic effects that are discernible in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom will cause these protons to resonate at relatively downfield chemical shifts.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.9 - 8.1 | dd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 |

| H-5 | 7.2 - 7.4 | dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 |

| H-6 | 8.5 - 8.7 | dd | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.5 |

The predicted chemical shifts are based on the analysis of related substituted pyridines.[1] The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The coupling constants are typical for pyridine systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon bearing the iodine atom will also have a characteristic chemical shift.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | J(C-F) (Hz) |

| C-2 | 95 - 105 | q | ~ 35 |

| C-3 | 130 - 135 | q | ~ 3-5 |

| C-4 | 138 - 142 | s | - |

| C-5 | 122 - 126 | s | - |

| C-6 | 150 - 154 | s | - |

| -CF₃ | 120 - 125 | q | ~ 275 |

The chemical shifts are influenced by the substituents. The carbon attached to the iodine (C-2) is expected to be significantly shielded. The trifluoromethyl group's carbon will show a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Group | Predicted Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -65 |

The chemical shift is reported relative to a standard such as CFCl₃.[2] The observed range is characteristic for a trifluoromethyl group attached to an aromatic ring.[3][4][5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum. This is typically a quick experiment due to the 100% natural abundance of ¹⁹F.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium |

| 1600-1550 | C=N (pyridine ring) stretch | Medium-Strong |

| 1550-1450 | C=C (pyridine ring) stretch | Medium-Strong |

| 1350-1100 | C-F (trifluoromethyl) stretch | Strong, multiple bands |

| ~1050 | C-I stretch | Medium |

The most characteristic signals in the IR spectrum will be the strong absorptions due to the C-F stretching vibrations of the trifluoromethyl group.[6] The pyridine ring vibrations are also key identifiers.[7]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 273, corresponding to the molecular weight of this compound (C₆H₃F₃IN).

-

Isotopic Pattern: Due to the presence of iodine (¹²⁷I), which is monoisotopic, the molecular ion peak will be a single distinct peak.

-

Key Fragmentation Patterns:

-

Loss of an iodine atom: [M - I]⁺ at m/z = 146.

-

Loss of a trifluoromethyl group: [M - CF₃]⁺ at m/z = 204.

-

Loss of HF: [M - HF]⁺ at m/z = 253.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: Ionize the sample molecules. EI is often used for volatile, thermally stable compounds and typically provides more fragmentation information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.

Caption: Molecular structure of this compound.

Caption: Key predicted NMR correlations for this compound.

Conclusion

The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F), IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. The predicted data, based on established principles and comparison with related structures, offers a robust framework for researchers working with this compound. The experimental protocols outlined provide a standardized approach to obtaining high-quality spectroscopic data.

References

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. colorado.edu [colorado.edu]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Buy 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | 887707-27-9 [smolecule.com]

- 7. 5-Iodo-3-methoxy-2-(trifluoromethyl)pyridine | 1803797-15-0 | Benchchem [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Iodo-3-(trifluoromethyl)pyridine

An In-depth Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of a Valuable Building Block

2-Iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered significant interest within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridine ring substituted with both an iodine atom and a trifluoromethyl group, renders it a versatile intermediate in organic synthesis. The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized functional group in the design of novel therapeutic agents and crop protection agents.[1][2] The iodine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular frameworks.[3]

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds like 2-Iodo-5-(trifluoromethyl)pyridine and various chloro-iodo-(trifluoromethyl)pyridines, this compound is anticipated to present the following hazards:

-

Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[4][5][6]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5][6]

-

Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] While specific toxicity data is unavailable, the presence of the trifluoromethylpyridine core warrants caution.

Key Physical and Chemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃IN | [3] |

| Molecular Weight | 272.99 g/mol | [3] |

| Appearance | Likely a solid, ranging from white to off-white or yellow. | [7][9] |

| Solubility | Expected to have low solubility in water and be soluble in common organic solvents like dichloromethane. | [7] |

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any work with this compound. The following workflow outlines the key steps:

Caption: A logical workflow for assessing the risks associated with handling this compound.

Safe Handling and Storage Protocols

Adherence to strict safe handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense:

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them frequently, especially if contact occurs.[10]

-

Protective Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[4]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][10]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release:

-

Container: Store in a tightly sealed, original container.[6][7]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of heat or ignition.[4][7]

-

Incompatibilities: Store separately from strong oxidizing agents and bases to prevent potentially hazardous reactions.[7]

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Emergency Response Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. canbipharm.com [canbipharm.com]

2-Iodo-3-(trifluoromethyl)pyridine as a building block in organic synthesis

An In-Depth Technical Guide to 2-Iodo-3-(trifluoromethyl)pyridine as a Strategic Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorinated heterocycles is a cornerstone of molecular design. The trifluoromethylpyridine (TFMP) moiety, in particular, has become an indispensable structural motif. The introduction of a trifluoromethyl (-CF3) group can profoundly enhance the physicochemical properties of a molecule, often leading to increased lipophilicity, improved metabolic stability against oxidative degradation, and stronger binding affinity to target proteins.[1][2][3] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic and crop protection agents.

This guide focuses on a particularly versatile member of this class: This compound . This building block uniquely combines the beneficial electronic properties of the trifluoromethyl group with the synthetic versatility of an iodine atom at the C2 position. The carbon-iodine bond serves as a highly reactive and strategic handle for a wide array of transition-metal-catalyzed cross-coupling reactions, making it an excellent substrate for constructing complex molecular architectures.[4][5] This document provides a detailed exploration of the core applications of this compound, with a focus on the mechanistic principles and field-proven protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Synthetic Access

Understanding the fundamental properties of this compound is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 927434-20-6 | [4] |

| Molecular Formula | C₆H₃F₃IN | [6] |

| Appearance | Yellow to off-white solid | [6] |

| Melting Point | 42-43 °C | [6] |

| Storage | Room temperature, under inert gas | [4][7] |

The synthesis of trifluoromethylpyridines is typically achieved through several established industrial methods. These include the direct chlorine/fluorine exchange of trichloromethylpyridines derived from picoline precursors or, alternatively, the construction of the pyridine ring from a pre-functionalized trifluoromethyl-containing building block.[1][2][8] The subsequent introduction of iodine can be accomplished through various iodination protocols common in heterocyclic chemistry.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized through palladium-catalyzed cross-coupling reactions. These transformations, recognized with the 2010 Nobel Prize in Chemistry, provide robust and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9] The C-I bond in this building block is highly susceptible to oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle that is central to these powerful reactions.[5][10]

The general catalytic cycle for these reactions involves three fundamental steps:

-

Oxidative Addition : The aryl halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.

-

Transmetalation (or related step): The organometallic coupling partner (R'-M) transfers its organic group to the palladium center.

-

Reductive Elimination : The two organic fragments couple, forming the new R-R' bond and regenerating the Pd(0) catalyst.[10][11]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between sp²-hybridized centers, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[10][12] The reaction of this compound with various (hetero)aryl boronic acids provides direct access to complex biaryl and heteroaryl structures.

Causality in Protocol Design

The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.

-

Palladium Precursor : Pd(PPh₃)₄ can often be used directly, as it is already in the Pd(0) oxidation state. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) is reduced in situ to generate the active catalyst.

-

Ligand : Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates like trifluoromethylpyridines, electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[13][14]

-

Base : The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the organic group from the boronic acid to the palladium center.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl boronic acid with this compound.

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).

-

Solvent Addition : Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 ratio). The presence of water is often beneficial for the transmetalation step.

-

Reaction Execution : Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

| Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95% | [13] |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85% | [13] |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78% | [15] |

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[16][17] This reaction is indispensable for synthesizing conjugated enyne systems, which are prevalent in organic materials, natural products, and pharmaceuticals. The use of this compound in this reaction allows for the direct installation of an alkynyl group at the C2 position.

Mechanistic Insight: The Dual Catalytic Cycle

The classical Sonogashira reaction employs a dual catalytic system.[18]

-

Palladium Cycle : This cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0) followed by reductive elimination.

-

Copper Cycle : A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

While highly effective, copper-free Sonogashira protocols have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling) and to simplify purification. These methods often require stronger bases or more specialized ligands.[19][20]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a suitable solvent such as THF or DMF.

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Base Addition : Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases.

-

Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Work-up and Purification : Quench the reaction with aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

| Alkyne Partner | Catalyst System | Base | Solvent | Yield | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~90% | [16][17] |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | ~88% | [16] |

| 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | ~92% | [20] |

Buchwald-Hartwig Amination: Assembling C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and general method for the formation of carbon-nitrogen bonds.[21][22] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals. Applying this reaction to this compound allows for the direct introduction of primary or secondary amines at the C2 position.

Controlling Reactivity and Selectivity

-

Ligand Choice : This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[23][24]

-

Base Selection : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[5][22]

-

Regioselectivity : In substrates with multiple halides, the C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for selective functionalization. For dihalopyridines with the same halogen, the C2 position is generally more susceptible to oxidative addition than other positions due to electronic effects.[23]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge a vial or flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition : Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition : Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction Execution : Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction for completion.

-

Work-up and Purification : After cooling, quench the reaction by adding water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude material via column chromatography.

| Amine Partner | Catalyst System | Base | Solvent | Outcome | Reference |

| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | High Yield | [24] |

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | High Yield | [23] |

| Benzylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | High Yield | [22] |

Impact on Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry. Its presence is associated with a range of successful commercial products and promising clinical candidates.[1][2]

-

Agrochemicals : TFMP derivatives are key components in numerous pesticides, fungicides, and herbicides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the fungicide fluazinam and the insecticide chlorfluazuron.[8] The ability to further functionalize these scaffolds using building blocks like this compound opens new avenues for developing next-generation crop protection agents with improved efficacy and safety profiles.

-

Pharmaceuticals : In medicinal chemistry, the TFMP core is found in drugs targeting a wide array of diseases. Derivatives have been investigated as kinase inhibitors for cancer therapy, where the trifluoromethyl group can enhance binding to the target enzyme.[3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the lipophilic -CF₃ group can occupy hydrophobic pockets, leading to potent and selective inhibition. Pyridine derivatives have also shown promise as anti-inflammatory agents and for treating neurological disorders.[25]

The synthetic accessibility provided by this compound allows chemists to rapidly generate libraries of novel compounds, accelerating the structure-activity relationship (SAR) studies that are essential for identifying lead candidates in the drug discovery pipeline.

Conclusion